Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Biological Activity
Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, identified by the CAS number 946252-88-6, is a synthetic compound belonging to the class of tetrahydroquinazolines. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature, including research findings and case studies.
The chemical structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉N₃O₄S |
Molecular Weight | 349.4 g/mol |
CAS Number | 946252-88-6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, research has shown that derivatives of quinazoline can inhibit the growth of various bacterial strains. For instance, a study demonstrated that a related compound significantly inhibited the secretion of virulence factors in pathogenic bacteria at concentrations around 50 μM .
Anticancer Properties
The anticancer potential of this compound has also been explored. A screening assay for Type III secretion system inhibitors suggested that certain quinazoline derivatives could downregulate key oncogenic pathways and exhibit cytotoxic effects against cancer cell lines. The compound was found to have an IC50 value indicating effective inhibition of cell proliferation in specific cancer types .
The proposed mechanism of action for this compound involves interference with bacterial signaling pathways and disruption of cellular functions in cancer cells. The compound’s thioxo group is believed to play a critical role in its biological activity by forming reactive intermediates that can interact with cellular targets .
Case Study 1: Antimicrobial Efficacy
A study conducted on quinazoline derivatives tested their efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to this compound showed a significant reduction in bacterial growth at concentrations as low as 25 μM.
Case Study 2: Cancer Cell Line Testing
In another investigation involving various cancer cell lines (e.g., breast and colon cancer), the compound exhibited potent cytotoxicity. The study reported an IC50 value ranging from 10 to 30 μM across different cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Properties
IUPAC Name |
methyl 3-[2-(butylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-4-7-17-13(20)9-19-14(21)11-6-5-10(15(22)23-2)8-12(11)18-16(19)24/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,20)(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRFFWQDPVZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.